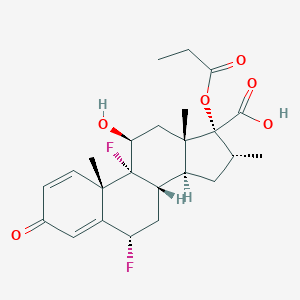

Fluticasone propionate-17beta-carboxylic acid

描述

Fluticasone propionate-17beta-carboxylic acid is a synthetic glucocorticoid compound primarily used in the treatment of various inflammatory conditions. It is a derivative of fluticasone propionate, which is widely used in inhalers, nasal sprays, and topical treatments for conditions such as asthma, allergic rhinitis, and dermatoses .

准备方法

Synthetic Routes and Reaction Conditions

One method involves the use of soluble mixed fluorides to introduce fluorine by displacing an appropriate leaving group in intermediate compounds . Another method includes the reaction of 6alpha,9alpha-difluoro-11beta,17alpha-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylic acid with carbonyldiimidazole and hydrogen sulfide in dimethylformamide .

Industrial Production Methods

Industrial production of fluticasone propionate-17beta-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

化学反应分析

Types of Reactions

Fluticasone propionate-17beta-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Fluorine atoms in the compound can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents such as dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various fluorine-substituted compounds .

科学研究应用

Treatment of Asthma and Allergic Conditions

Fluticasone propionate is primarily utilized in managing asthma and allergic rhinitis due to its potent anti-inflammatory properties. FP-17βCA, as a metabolite, plays a role in monitoring therapeutic adherence among patients. Elevated levels of FP-17βCA in urine can indicate recent use of fluticasone propionate, thus serving as a biomarker for adherence assessment in asthmatic patients .

Monitoring Drug Adherence

A key application of urinary analysis of FP-17βCA is its use as a biomarker for verifying adherence to inhaled corticosteroid therapy. Studies have demonstrated that measuring FP-17βCA levels can effectively confirm whether patients have taken their medication within a specific timeframe (16-24 hours prior to testing) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques . This method has shown 100% sensitivity and specificity in detecting adherence, making it a valuable tool in clinical practice for managing asthma .

Pharmacokinetics

Fluticasone propionate exhibits low systemic absorption when administered via inhalation or intranasal routes, with bioavailability rates of less than 1% for oral routes and under 2% for intranasal administration . The pharmacokinetic profile indicates that FP-17βCA is primarily excreted through urine and feces, further emphasizing its utility in monitoring drug metabolism and clearance.

Adrenal Insufficiency Case Study

A notable case study involved a 55-year-old woman who developed adrenal insufficiency while on fluticasone propionate therapy for asthma. Urinary measurements revealed significantly elevated levels of FP-17βCA, indicating excessive absorption or metabolism of fluticasone despite its known low systemic bioavailability . Following discontinuation of fluticasone therapy, her cortisol levels normalized, highlighting the importance of monitoring FP-17βCA levels in assessing potential adverse effects related to glucocorticoid therapy.

Development of Adherence Monitoring Tools

Research continues to explore the utility of FP-17βCA as a biomarker for adherence to inhaled corticosteroids. The ability to accurately assess adherence can lead to improved management strategies for chronic respiratory conditions, ultimately enhancing patient outcomes .

Pharmacogenomic Studies

Understanding individual variations in drug metabolism through studies involving FP-17βCA can provide insights into personalized medicine approaches for asthma management. Identifying genetic factors that influence fluticasone metabolism could lead to tailored therapies that optimize efficacy while minimizing side effects.

Summary Table

| Application Area | Description |

|---|---|

| Clinical Use | Management of asthma and allergic rhinitis |

| Drug Adherence Monitoring | Urinary analysis of FP-17βCA as a biomarker for assessing medication adherence |

| Pharmacological Insights | Mechanism involving glucocorticoid receptor activation; low systemic absorption |

| Case Studies | Documented instances of adrenal insufficiency linked to elevated FP-17βCA levels |

| Research Applications | Development of adherence tools; pharmacogenomic studies for personalized medicine approaches |

作用机制

Fluticasone propionate-17beta-carboxylic acid exerts its effects by activating glucocorticoid receptors, which leads to the inhibition of various inflammatory mediators. The compound affects the action of cell types such as eosinophils and inhibits the production of cytokines and other inflammatory molecules . The molecular targets and pathways involved include the nuclear factor kappa B pathway and the inhibition of lung eosinophilia .

相似化合物的比较

Similar Compounds

Fluticasone propionate: A widely used glucocorticoid with similar anti-inflammatory properties.

Fluticasone furoate: Another ester of fluticasone with distinct pharmacokinetic properties.

Budesonide: A glucocorticoid with similar applications but different chemical structure and pharmacokinetics.

Uniqueness

Fluticasone propionate-17beta-carboxylic acid is unique due to its specific chemical structure, which includes the 17beta-carboxylic acid group. This structural feature contributes to its distinct pharmacological properties and its use as a reference standard in various scientific applications .

生物活性

Fluticasone propionate-17beta-carboxylic acid (FP17βCA) is a significant metabolite of fluticasone propionate, a synthetic corticosteroid widely used for its anti-inflammatory properties. Understanding the biological activity of FP17βCA is crucial for evaluating the pharmacokinetics and therapeutic efficacy of fluticasone propionate in clinical settings.

Overview of Fluticasone Propionate

Fluticasone propionate is primarily used to treat asthma, allergic rhinitis, and other inflammatory conditions. It functions as a glucocorticoid receptor agonist, exerting potent anti-inflammatory effects by modulating various inflammatory mediators and pathways. The metabolism of fluticasone propionate involves conversion to FP17βCA, which has been shown to have significantly lower biological activity compared to its parent compound.

Fluticasone propionate acts by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory cytokines and chemokines. The primary mechanisms include:

- Inhibition of NF-κB : Fluticasone inhibits the activation of NF-κB, a key transcription factor involved in inflammatory responses.

- Transactivation : It promotes the expression of anti-inflammatory proteins such as lipocortin-1.

- Reduced Eosinophilia : Studies indicate that fluticasone propionate effectively reduces eosinophil counts in lung tissues, correlating with improved asthma symptoms .

Absorption and Distribution

Fluticasone propionate exhibits low systemic bioavailability when administered intranasally or orally. The majority of the drug is metabolized in the liver via cytochrome P450 3A4, producing FP17βCA as a primary metabolite:

- Intranasal Bioavailability : <2%

- Oral Bioavailability : <1%

- Volume of Distribution : Approximately 577 L following intravenous administration .

Metabolism

FP17βCA is formed through hepatic metabolism and has a significantly lower affinity for glucocorticoid receptors—approximately 1/2000th that of fluticasone propionate. This reduced affinity translates into minimal pharmacological activity in vivo .

Urinary Analysis for Monitoring Adherence

A study evaluated urinary levels of FP17βCA as a biomarker for adherence to inhaled fluticasone therapy among asthmatic patients. The results showed that FP17βCA was detectable in all subjects receiving fluticasone, indicating its potential use in monitoring compliance:

Clinical Implications: Adrenal Insufficiency Case Study

A notable case involved a patient who developed adrenal insufficiency after standard doses of inhaled fluticasone propionate. Elevated urinary levels of FP17βCA were observed, suggesting systemic absorption despite the drug's intended localized action. This case highlights the importance of monitoring patients on corticosteroid therapy for signs of adrenal suppression .

Comparative Biological Activity Table

| Compound | Affinity for Glucocorticoid Receptor | Biological Activity |

|---|---|---|

| Fluticasone Propionate | High (reference) | Potent anti-inflammatory |

| Fluticasone Propionate-17βCA | Very Low (~1/2000) | Minimal |

属性

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDYNJVITFVPOG-CQRCZTONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215760 | |

| Record name | Fluticasone propionate-17beta-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65429-42-7 | |

| Record name | Fluticasone propionate-17beta-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticasone propionate-17beta-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(propionyloxy)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTICASONE PROPIONATE-17.BETA.-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP537C010A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。